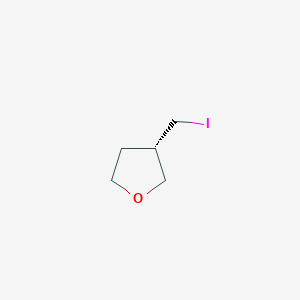

(3S)-3-(iodomethyl)oxolane

Description

(3S)-3-(Iodomethyl)oxolane is a chiral oxolane (tetrahydrofuran) derivative featuring an iodomethyl substituent at the 3-position with an S-configuration. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the synthesis of complex alkaloids. For example, it serves as a precursor in the preparation of (-)-aspidospermine, where iodination of an epoxy alcohol derivative followed by Zn/AcOH reduction generates a hydroxytriene intermediate critical for diastereoselective ring-closing metathesis (RCM) . The iodine atom acts as a leaving group, enabling nucleophilic substitution reactions that facilitate ring formation or functionalization in target molecules.

Properties

IUPAC Name |

(3S)-3-(iodomethyl)oxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9IO/c6-3-5-1-2-7-4-5/h5H,1-4H2/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJXHPFDJZCXTQR-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]1CI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Differences

The reactivity and applications of oxolane derivatives are highly dependent on their substituents. Below is a comparative analysis of (3S)-3-(iodomethyl)oxolane with structurally related compounds:

Physical and Chemical Properties

- Iodine vs. Hydroxyl Groups : The iodomethyl group increases molecular weight (vs. hydroxymethyl) and lipophilicity, impacting solubility and reaction kinetics.

- Electron-Withdrawing Effects : CF₃ in rac-(2R,3S)-3-ethynyl-2-(trifluoromethyl)oxolane stabilizes the molecule against oxidation and enzymatic degradation .

- Steric Effects: Bulky aryl substituents in (3S)-3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]oxolane hinder nucleophilic attack, altering reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.